molecular formula C30H22N2O3 B6316860 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan CAS No. 246040-77-7

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B6316860
CAS No.: 246040-77-7
M. Wt: 458.5 g/mol
InChI Key: YNAUPJHAAOZVLV-CLJLJLNGSA-N
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Description

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of reactions starting from simple aromatic compounds. Common methods include the cyclization of biphenyl derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of Oxazoline Groups: The oxazoline groups are introduced through the reaction of the dibenzofuran core with chiral amino alcohols. This step often involves the use of reagents such as oxalyl chloride and triethylamine to facilitate the formation of the oxazoline rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be used in the study of chiral recognition and enantioselective processes.

    Industry: Used in the development of advanced materials, such as chiral polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chiral centers in the compound allow it to engage in enantioselective binding with proteins and enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the chiral oxazoline groups.

    4,6-Bis(diphenylphosphino)dibenzofuran: A similar compound with diphenylphosphino groups instead of oxazoline groups.

    Dibenzothiophene: A sulfur analog of dibenzofuran.

Uniqueness

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its chiral centers and the presence of oxazoline groups. These features make it particularly valuable in asymmetric synthesis and chiral recognition studies, setting it apart from other dibenzofuran derivatives.

Properties

IUPAC Name

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUPJHAAOZVLV-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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